N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
Description
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative characterized by two substituted pyrazole rings connected via a methylene bridge. The first pyrazole ring (1,3-dimethyl-1H-pyrazol-5-yl) features methyl groups at positions 1 and 3, while the second pyrazole (1-ethyl-3-methyl-1H-pyrazol-4-amine) includes an ethyl group at position 1, a methyl group at position 3, and an amine at position 2.
Properties
CAS No. |
1856040-08-8 |
|---|---|
Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-8-12(10(3)15-17)13-7-11-6-9(2)14-16(11)4/h6,8,13H,5,7H2,1-4H3 |
InChI Key |
HJABEDPZBFDVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC(=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Intermediates
A primary route involves sequential alkylation of pyrazole precursors. For example, 3,5-dimethyl-1H-pyrazol-4-amine serves as a starting material, which undergoes N-ethylation followed by coupling with 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole. This method, detailed in patent CN112279812A, achieves an 86% yield when using sodium ethoxide in ethanol under reflux (75–85°C for 3–5 hours). Key steps include:
-
Ethylation : Reaction of 3,5-dimethyl-1H-pyrazol-4-amine with ethyl bromide in the presence of K₂CO₃ in DMF at 60°C.
-
Chloromethylation : Treatment of 1,3-dimethyl-1H-pyrazol-5-ol with thionyl chloride (SOCl₂) to generate 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole.
-
Coupling : Nucleophilic substitution between the ethylated amine and chloromethylpyrazole in THF with triethylamine as a base.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EtBr, K₂CO₃ | DMF | 60 | 6 | 78 |
| 2 | SOCl₂ | Toluene | 110 | 3 | 92 |
| 3 | TEA | THF | 25 | 12 | 86 |
Reductive Amination
An alternative approach employs reductive amination to link the pyrazole moieties. 1-Ethyl-3-methyl-1H-pyrazol-4-amine is reacted with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This method, adapted from EvitaChem’s protocols, achieves 72% yield with minimal byproducts. The aldehyde intermediate is synthesized via oxidation of 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole using MnO₂ in dichloromethane.
Key Data
-
Oxidation : 5-(Hydroxymethyl)-1,3-dimethyl-1H-pyrazole → 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (89% yield, MnO₂, CH₂Cl₂, 25°C, 4 h).
-
Reduction : Imine formation followed by NaBH₃CN reduction (72% yield, MeOH, pH 5–6, 12 h).
Optimization of Condensation Reactions
Belleau Reagent-Mediated Coupling
Patent CN103275010A highlights the use of Belleau reagent (1,1'-carbonyldiimidazole) to facilitate amide bond formation between pyrazole derivatives. In a 10 L reactor, 1-ethyl-3-methyl-1H-pyrazol-4-amine (4 mol) and 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole (4.4 mol) are combined with Belleau reagent (2.47 mol) in THF at 50–55°C for 12 hours. Post-reaction purification via aqueous workup (6N NaOH) and column chromatography yields 90% pure product.
Advantages :
Mitsunobu Reaction for C–N Bond Formation
The Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), couples 1-ethyl-3-methyl-1H-pyrazol-4-amine with 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole. This method, though costlier, achieves 81% yield in anhydrous THF at 0°C.
Reaction Equation :
Purification and Analytical Validation
Chromatographic Techniques
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:4 v/v) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). Purity exceeding 98% is confirmed by HPLC at 254 nm.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 3H, CH₃), 2.61 (d, 3H, J = 1.4 Hz, CH₃), 3.75 (s, 3H, NCH₃), 4.10 (s, 2H, CH₂), 7.23–7.33 (m, pyrazole-H).
-
HRMS-ESI : Calculated for C₁₂H₁₉N₅ [M+H]⁺ 233.1641, found 233.1638.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competitive N- versus C-alkylation is mitigated by using bulky bases (e.g., DBU) and polar aprotic solvents (DMF). For example, DBU suppresses N-alkylation by deprotonating the hydroxymethyl group selectively.
Byproduct Formation
Side products like dialkylated amines are minimized via stoichiometric control (1:1 amine-to-electrophile ratio) and low-temperature reactions (0–5°C).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance reaction efficiency. A mixture of 1-ethyl-3-methyl-1H-pyrazol-4-amine and 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole in THF is pumped through a reactor at 50°C with a residence time of 30 minutes, achieving 88% yield.
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine, a compound characterized by its dual pyrazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article delves into the biological activity of this specific compound, providing insights from various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₁N₅. The presence of two pyrazole rings connected by a methylene bridge suggests multiple sites for biological interaction, which may enhance its efficacy against various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.
These findings indicate that this compound could exhibit similar anticancer effects, particularly in inhibiting cell proliferation and inducing apoptosis.
Anti-inflammatory Activity
The pyrazole moiety has been associated with anti-inflammatory effects through inhibition of key inflammatory mediators. Research suggests that compounds with pyrazole structures can modulate enzyme activities involved in inflammation pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and other enzymes critical for cancer cell proliferation.
- Receptor Modulation : Pyrazole derivatives can interact with various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation .
Study on Anticancer Efficacy
In a recent study assessing the efficacy of various pyrazole derivatives against human cancer cell lines (including A549 and MCF7), compounds similar to this compound demonstrated significant growth inhibition with IC₅₀ values ranging from 0.01 to 42.30 µM across different cell lines . This suggests a promising avenue for further investigation into this compound's potential as an anticancer agent.
Anti-inflammatory Studies
Research has indicated that pyrazole derivatives can reduce inflammation markers in vitro. For example, compounds exhibiting structural similarities have been shown to lower levels of pro-inflammatory cytokines in cellular models . This positions N-[ (1,3-dimethyl - 1H - pyrazol - 5 - yl )methyl]- 1 - ethyl - 3 - methyl - 1H - pyrazol - 4 - amine as a candidate for further exploration in inflammatory disease models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
Pyrazole derivatives are widely explored for their tunable electronic and steric properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazole-Based Amines
Key Observations:
- Pharmacophore Diversity : SIJ1278 () demonstrates how pyrazole amines integrate into larger scaffolds for targeted therapies, suggesting the target compound could be tailored similarly for specific receptor binding .
- Synthetic Complexity : Multi-step routes involving acetylation, alkylation, and coupling are common (), but the target compound’s ethyl group may require optimized conditions to avoid side reactions .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The ethyl group in the target compound likely reduces aqueous solubility compared to methyl analogs but could prolong metabolic stability. This trade-off is critical for oral bioavailability .
- Receptor Binding : Pyrazole sulfonamides like elexacaftor () utilize sulfonamide linkers for CFTR modulation, whereas the target compound’s amine linker may favor interactions with kinase ATP-binding pockets .
- Reactivity : Diazonium salt reactions () highlight pyrazole stability under harsh conditions, suggesting the target compound’s robustness in synthetic pathways .
Q & A
Basic: What synthetic methodologies are employed for synthesizing N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting hydrazine derivatives with carbonyl compounds (e.g., ethyl acetoacetate) to form the pyrazole core .
- Alkylation : Introducing substituents (e.g., ethyl or methyl groups) via nucleophilic substitution under basic conditions (e.g., K₂CO₃ or NaOH) .
- Purification : Techniques like column chromatography (using solvents such as ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
Key reagents include copper catalysts (e.g., CuBr) for coupling reactions and cesium carbonate for deprotonation .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and purity. For example, pyrazole protons typically appear as singlets near δ 6.5–7.5 ppm, while methyl groups resonate at δ 2.0–3.0 ppm .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and hydrogen-bonding networks .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., m/z 215 [M+H]⁺ for similar pyrazoles) .
Advanced: How can researchers optimize low-yield alkylation steps during synthesis?
Answer:
Low yields (e.g., 17.9% in coupling reactions ) may arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst Screening : Testing alternative catalysts (e.g., Pd-based vs. Cu-based) to enhance coupling efficiency.
- Temperature Control : Maintaining mild conditions (e.g., 35°C) to reduce decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve reagent solubility and reaction kinetics .
Advanced: How do hydrogen-bonding patterns influence the compound’s solubility and stability?
Answer:
Hydrogen bonds (e.g., N–H···N or C–H···O interactions) govern crystal packing and solubility. Graph set analysis (R₂²(8) motifs) can predict stability in solid-state forms . For instance, intramolecular H-bonds may reduce aqueous solubility but enhance thermal stability, as seen in structurally similar pyrazoles .
Advanced: How to design assays for evaluating biological activity against enzyme targets?
Answer:
- Target Selection : Prioritize enzymes/receptors with known pyrazole interactions (e.g., kinases or GPCRs) .
- Inhibitor Screening : Use fluorescence polarization or SPR to measure binding affinity.
- QSAR Modeling : Correlate substituent effects (e.g., fluorine or methyl groups) with activity trends. For example, electron-withdrawing groups (e.g., –F) may enhance binding to hydrophobic pockets .
Advanced: How to resolve contradictions in reported melting points or spectral data?
Answer:
Discrepancies may stem from polymorphic forms or impurities. Strategies include:
- Repetition under Controlled Conditions : Standardize drying (e.g., vacuum desiccation) and annealing protocols.
- DSC/TGA Analysis : Differentiate polymorphs via melting endotherms .
- Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT calculations) .
Basic: What are the key physicochemical properties relevant to pharmacological studies?
Answer:
- LogP : ~2.5–3.5 (predicted for similar pyrazoles), indicating moderate lipophilicity .
- pKa : ~7.5 (amine group), influencing protonation state at physiological pH .
- Solubility : Poor aqueous solubility (common in pyrazoles), necessitating formulation with co-solvents (e.g., DMSO) .
Advanced: What computational tools aid in predicting binding modes with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with receptor active sites.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over time.
- Pharmacophore Modeling (MOE) : Identify critical functional groups (e.g., amine or methyl substituents) for activity .
Table 1: Comparative Analysis of Pyrazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
